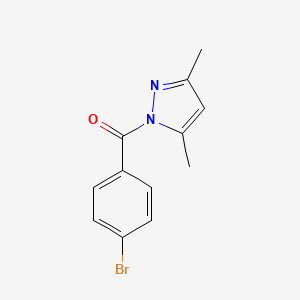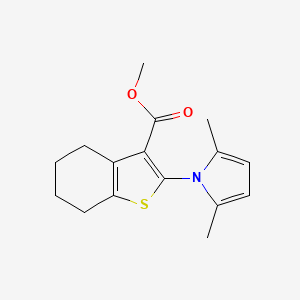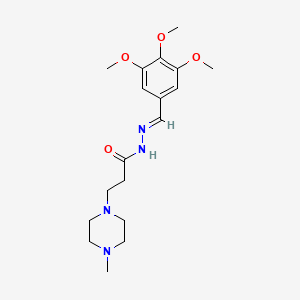
N-phenyl-1,2-hydrazinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1,2-hydrazinedicarboxamide, also known as PHDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PHDCA is a hydrazine derivative that contains two carboxamide groups and a phenyl ring. It has a molecular formula of C9H10N4O2 and a molecular weight of 210.2 g/mol.
Mécanisme D'action
The mechanism of action of N-phenyl-1,2-hydrazinedicarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. This compound has been shown to inhibit pyruvate dehydrogenase kinase, which regulates the activity of pyruvate dehydrogenase, a key enzyme in the citric acid cycle. By inhibiting pyruvate dehydrogenase kinase, this compound can increase the activity of pyruvate dehydrogenase, leading to increased cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to improve liver function and reduce liver damage in animal models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenyl-1,2-hydrazinedicarboxamide in lab experiments is its relatively low cost and availability. This compound is a commercially available compound that can be easily synthesized in the lab. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when handling and using this compound.
Orientations Futures
There are several potential future directions for research on N-phenyl-1,2-hydrazinedicarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery methods for this compound in these applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its effects on cellular metabolism and other physiological processes. Finally, the development of new derivatives of this compound with improved efficacy and reduced toxicity is an area of ongoing research.
Méthodes De Synthèse
N-phenyl-1,2-hydrazinedicarboxamide can be synthesized through a reaction between phenylhydrazine and dimethyl oxalate in the presence of a catalyst, such as sodium ethoxide. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-phenyl-1,2-hydrazinedicarboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to suppress the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(carbamoylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHUWLIAKXSGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355160 |
Source


|
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90141-55-2 |
Source


|
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)


![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)



![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)


![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

